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3-(4-propylphenyl)prop-2-ynoic acid Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
protocol for copper-catalyzed carboxylation of terminal alkynes
protocol for copper-catalyzed carboxylation of terminal alkynes
Executive Summary
This guide details the direct carboxylation of terminal alkynes using carbon dioxide (CO₂) to synthesize propiolic acids (alkynoic acids).[1][2] Unlike traditional methods requiring pre-functionalized organometallics (e.g., Grignard or organolithium reagents), this protocol utilizes a copper-catalyzed C–H activation pathway. This approach offers significant advantages in atom economy , functional group tolerance , and safety by operating under ambient pressure (1 atm) and mild temperatures.
Two distinct protocols are provided:
-
Protocol A (High-Performance): Utilizes an N-Heterocyclic Carbene (NHC) ligand for difficult substrates (e.g., electron-rich alkyl alkynes).
-
Protocol B (Cost-Effective): A ligand-free system suitable for scale-up of reactive aryl alkynes.
Mechanistic Insight & Rationale
Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Cu(I)-acetylide intermediate , formed by the base-assisted deprotonation of the terminal alkyne.[3]
Key Mechanistic Steps:
-
Activation: The base (Cs₂CO₃ or K₂CO₃) facilitates the deprotonation of the alkyne (
) in the presence of Cu(I), forming a polymeric Cu-acetylide species. -
Insertion: CO₂ acts as an electrophile, inserting into the polarized Cu–C bond. This is the rate-determining step for many substrates.
-
Metathesis/Release: The resulting Cu-carboxylate undergoes cation exchange with the base or another alkyne molecule to regenerate the catalyst and release the propiolate salt.
Diagram 1: Catalytic Cycle of Cu-Catalyzed Carboxylation
Caption: Catalytic cycle showing the formation of Cu-acetylide, nucleophilic attack on CO₂, and regeneration of the active copper species.[3][4]
Critical Parameters & Reagent Selection
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF or DMSO | High polarity stabilizes the ionic Cu-acetylide and carboxylate intermediates. High CO₂ solubility (approx. 0.14 M at 25°C in DMF) enhances rate. |
| Base | Cs₂CO₃ (Preferred) | The "Cesium Effect": The large ionic radius of Cs⁺ creates a "naked" carboxylate anion, improving solubility and reactivity compared to K₂CO₃. |
| Catalyst | CuCl or CuI | Cu(I) is essential. Cu(II) salts are inactive unless reduced in situ. |
| Ligand | Poly-NHC or TMEDA | NHC ligands (e.g., IPr) strongly donate electrons, increasing the nucleophilicity of the Cu-acetylide, facilitating CO₂ attack. |
| Atmosphere | CO₂ (1 atm) | High pressure is generally unnecessary for terminal alkynes due to the high thermodynamic stability of the propiolate product. |
Experimental Protocols
Protocol A: NHC-Ligand Promoted Carboxylation
Best for: Alkyl-substituted alkynes, unactivated alkynes, and high-value intermediates.
Materials:
-
CuCl (99.9%): 4.0 mg (0.04 mmol, 2 mol%)
-
Ligand: IPr[4]·HCl or Poly-NHC precursors (0.04 mmol) + KOtBu (for in-situ generation) OR TMEDA (3.5 mg, 1.5 mol%)
-
Base: Cs₂CO₃ (782 mg, 2.4 mmol, 1.2 equiv)
-
Substrate: Terminal Alkyne (2.0 mmol)
-
Solvent: Anhydrous DMF (4 mL)
-
Gas: CO₂ (Balloon, >99.9%)
Step-by-Step Procedure:
-
Catalyst Prep: In a glovebox or under Ar, add CuCl, Ligand (or NHC precursor), and Cs₂CO₃ into a dried 25 mL Schlenk tube equipped with a magnetic stir bar.
-
Solvation: Add anhydrous DMF via syringe.
-
Atmosphere Exchange: Seal the tube with a septum. Evacuate briefly and backfill with CO₂ from a balloon. Repeat 3 times to ensure a CO₂ atmosphere.
-
Substrate Addition: Inject the terminal alkyne through the septum.
-
Reaction: Stir vigorously at 25°C (Room Temperature) for 16–24 hours.
-
Observation: The mixture may turn heterogeneous/cloudy as the propiolate salt precipitates.
-
-
Quench & Workup:
-
Add water (10 mL) to dissolve salts.
-
Wash with diethyl ether (2 x 10 mL) to remove unreacted alkyne. Discard organic layer.
-
Acidification: Carefully acidify the aqueous layer with HCl (2.0 M) to pH ~1–2 at 0°C.
-
Extraction: Extract the liberated propiolic acid with Ethyl Acetate (3 x 15 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Protocol B: Ligand-Free/Scalable Carboxylation
Best for: Aryl alkynes (e.g., Phenylacetylene) and large-scale preparations.
Materials:
-
CuI (19 mg, 0.1 mmol, 5 mol%)
-
Base: Cs₂CO₃ (2.4 mmol) or K₂CO₃ (for highly activated substrates)
-
Substrate: Aryl Alkyne (2.0 mmol)
-
Solvent: DMF or DMSO (4 mL)
Step-by-Step Procedure:
-
Setup: Charge a reaction flask with CuI and Cs₂CO₃.
-
Purge: Evacuate and backfill with CO₂ (balloon pressure).
-
Initiation: Add DMF and the Aryl Alkyne via syringe.
-
Heating: Heat the mixture to 40–50°C for 12 hours.
-
Note: Ligand-free systems often require slightly elevated temperatures to overcome the activation energy of CO₂ insertion without the electron-donating boost of an NHC.
-
-
Workup: Follow the same Acidification/Extraction procedure as Protocol A.
Troubleshooting & Optimization Logic
Use this decision tree to optimize low-yielding reactions.
Diagram 2: Optimization Workflow
Caption: Decision tree for troubleshooting reaction failures based on substrate electronics and reaction conditions.
Safety & Handling
-
CO₂ Pressure: While this protocol uses 1 atm, always ensure glassware is free of star-cracks. If scaling up to autoclaves (>5 bar), use blast shields.
-
Heavy Metals: Dispose of Copper and Cesium waste in designated heavy metal aqueous waste streams.
-
Acidification: The acidification of carbonate solutions releases significant CO₂ gas. Add HCl slowly to prevent foaming/overflow.
References
-
Zhang, L., Cheng, J., Ohishi, T., & Hou, Z. (2010). Copper- and copper-N-heterocyclic carbene-catalyzed C-H activating carboxylation of terminal alkynes with CO2 at ambient conditions.[1][3][4][5][6] Angewandte Chemie International Edition, 49(46), 8670-8673. Link
-
Yu, D., & Zhang, Y. (2010). Copper- and copper-N-heterocyclic carbene-catalyzed C-H activating carboxylation of terminal alkynes with CO2 at ambient conditions.[1][3][4][5][6] Proceedings of the National Academy of Sciences, 107(47), 20184-20189. Link
-
Zhang, X., Zhang, W. Z., Ren, X., Zhang, L. L., & Lu, X. B. (2011).[7] Ligand-free Ag(I)-catalyzed carboxylation of terminal alkynes with CO2.[7] Organic Letters, 13(9), 2402-2405. Link
-
Goossen, L. J., Rodríguez, N., Manjolinho, F., & Lange, P. P. (2010).[2] Synthesis of propiolic acids via Cu-catalyzed insertion of carbon dioxide into the C–H bond of terminal alkynes.[1][2][3][4][5][6] Advanced Synthesis & Catalysis, 352(17), 2913-2917. Link
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- 3. pnas.org [pnas.org]
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- 6. Copper- and copper-N-heterocyclic carbene-catalyzed C-H activating carboxylation of terminal alkynes with CO2 at ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2 [organic-chemistry.org]
High-Yield Synthesis of Phenylpropiolic Acid Derivatives: A Guide for Researchers
High-Yield Synthesis of Phenylpropiolic Acid Derivatives: A Guide for Researchers
Phenylpropiolic acid and its derivatives are pivotal building blocks in organic synthesis, finding extensive applications in the development of pharmaceuticals, functional materials, and agrochemicals.[1][2] Their rigid, linear structure imparted by the alkyne moiety makes them valuable scaffolds for constructing complex molecular architectures. This guide provides an in-depth exploration of high-yield synthetic methodologies for phenylpropiolic acid derivatives, with a focus on practical applications for researchers, scientists, and professionals in drug development.
The Sonogashira Coupling: A Cornerstone of Arylalkyne Synthesis
The Sonogashira cross-coupling reaction is arguably the most powerful and versatile method for the formation of C(sp²)-C(sp) bonds, making it a cornerstone for the synthesis of arylalkynes, including phenylpropiolic acid derivatives.[3][4] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base.[5][6]
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7]
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) species.[3][5]
-
The Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[5]
-
Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II) complex.[5]
-
Reductive Elimination: The resulting palladium(II) intermediate undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.[5]
Key Parameters for High-Yield Sonogashira Couplings
Optimizing the reaction conditions is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[7][8]
-
Catalyst System: The choice of palladium source and ligands is critical. Common palladium precursors include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3] The use of bulky, electron-rich phosphine ligands can enhance catalytic activity.[3] Copper(I) iodide (CuI) is the most common co-catalyst.[7]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[5][9]
-
Solvent: A variety of solvents can be employed, including tetrahydrofuran (THF), dimethylformamide (DMF), and toluene. The choice of solvent can influence the solubility of the reactants and the reaction rate.[5]
-
Reaction Temperature: Sonogashira couplings are often performed at room temperature or with gentle heating.[4][5]
Protocol: Synthesis of 3-(4-methoxyphenyl)propiolic acid
This protocol describes a typical Sonogashira coupling for the synthesis of a substituted phenylpropiolic acid.
Materials:
-
1-Iodo-4-methoxybenzene
-
Propiolic acid
-
PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-iodo-4-methoxybenzene (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of propiolic acid (1.2 mmol) in THF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)propiolic acid.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Iodobenzene | Propiolic acid | Pd(PPh₃)₂Cl₂/CuI | DBU | DMSO | 96 | [10] |
| 1-Bromo-4-nitrobenzene | Propiolic acid | Pd(OAc)₂/PPh₃/CuI | Et₃N | THF | 85 | [11] |
| 1-Iodo-4-fluorobenzene | Propiolic acid | Pd(PPh₃)₄/CuI | Et₃N | THF | 92 | [12] |
Carboxylation of Terminal Alkynes: A Direct Approach
The direct carboxylation of terminal alkynes with carbon dioxide (CO₂) represents a more atom-economical and environmentally friendly approach to propiolic acids.[13] This method avoids the use of pre-functionalized starting materials.
Methodologies for Alkyne Carboxylation
Several catalytic systems have been developed for the carboxylation of terminal alkynes:
-
Transition Metal-Catalyzed Carboxylation: Palladium and silver catalysts have been shown to effectively catalyze the carboxylation of terminal alkynes with CO₂.[14][15][16]
-
Base-Mediated Carboxylation: In some cases, a strong base such as cesium carbonate (Cs₂CO₃) can promote the direct carboxylation of terminal alkynes without the need for a transition metal catalyst.[13]
Protocol: Silver-Catalyzed Carboxylation of Phenylacetylene
This protocol outlines a ligand-free silver-catalyzed carboxylation of phenylacetylene.[16]
Materials:
-
Phenylacetylene
-
Silver(I) iodide (AgI)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), dry
-
Carbon dioxide (CO₂)
Procedure:
-
To an oven-dried autoclave, add AgI (0.02 mmol, 1 mol%) and Cs₂CO₃ (3.0 mmol).
-
Purge the autoclave with CO₂ three times.
-
Add dry DMF (20 mL) and phenylacetylene (2.0 mmol) via syringe.
-
Pressurize the sealed autoclave with CO₂ to the desired pressure (e.g., 0.2 MPa).
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Cool the autoclave to room temperature and slowly vent the excess CO₂.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., hexane) to remove unreacted starting material.
-
Acidify the aqueous layer with aqueous HCl (e.g., 6 N) at low temperature.
-
Extract the aqueous layer with diethyl ether (4 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield phenylpropiolic acid.[16]
| Alkyne | Catalyst/Base | Solvent | Yield (%) | Reference |
| Phenylacetylene | AgI/Cs₂CO₃ | DMF | 90 | [16] |
| 4-Ethynyltoluene | AgI/Cs₂CO₃ | DMF | 88 | [16] |
| 4-Ethynyl-anisole | AgI/Cs₂CO₃ | DMF | 85 | [16] |
Grignard Reagent Carboxylation: A Classic Method
The carboxylation of an arylacetylenic Grignard reagent is a well-established method for the synthesis of arylpropiolic acids.[17] This two-step process involves the deprotonation of a terminal alkyne with a Grignard reagent, followed by reaction with carbon dioxide.[17]
Reaction Principle
In this method, a more reactive Grignard reagent, such as ethylmagnesium bromide, is used as a base to deprotonate the terminal alkyne, forming a less reactive alkynyl Grignard reagent.[17] This newly formed Grignard reagent then acts as a nucleophile, attacking carbon dioxide to form the carboxylate, which upon acidic workup yields the desired arylpropiolic acid.[17]
Protocol: Synthesis of an Arylpropiolic Acid via Grignard Carboxylation
This protocol provides a general procedure for the synthesis of an arylpropiolic acid using a Grignard reagent.[17]
Materials:
-
Arylacetylene
-
Ethylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
-
Carbon dioxide (dry ice)
-
Anhydrous diethyl ether or THF
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
Dissolve the arylacetylene (1.0 mmol) in anhydrous diethyl ether or THF (10 mL) in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (1.1 mmol) to the stirred solution of the arylacetylene.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in a dry ice/acetone bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.
-
Once the addition of dry ice is complete, allow the mixture to warm to room temperature overnight.
-
Quench the reaction by slowly adding aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
The synthesis of phenylpropiolic acid derivatives can be achieved through several high-yield methods. The Sonogashira coupling remains a highly reliable and versatile technique with a broad substrate scope. For a more direct and sustainable approach, the carboxylation of terminal alkynes using transition metal catalysts or strong bases offers an excellent alternative. The classic Grignard carboxylation method also provides a robust route to these valuable compounds. The choice of method will depend on the specific substrate, desired scale, and available resources. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize a wide range of phenylpropiolic acid derivatives for their specific applications.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]
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Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Newman, M. S., & Merrill, S. H. (1955). Synthesis of a Series of Substituted Phenylpropiolic Acids. Journal of the American Chemical Society, 77(20), 5549–5552. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
Özdemir, Z., Çetinkaya, H., Gümrükçüoğlu, N., & Çetinkaya, B. (2015). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Bioorganic & Medicinal Chemistry, 23(17), 5553–5561. [Link]
-
Xiong, Y., et al. (2020). Palladium-Catalyzed Highly Regioselective Hydrocarboxylation of Alkynes with Carbon Dioxide. ResearchGate. [Link]
-
Klingbacher, M. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Zhang, J., et al. (2010). Synthesis and properties of phenylpropiolic acid oligomers. ResearchGate. [Link]
-
Newman, M. S., & Merrill, S. H. (1955). Synthesis of a Series of Substituted Phenylpropiolic Acids. ACS Publications. [Link]
-
Gabriele, B., et al. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. PMC. [Link]
-
Sharma, S., & Van der Eycken, E. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 273–305. [Link]
-
Okoth, R., et al. (2022). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. ResearchGate. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
Rong, G., et al. (2015). Phosphoric Acid-Mediated Synthesis of Vinyl Sulfones through Decarboxylative Coupling Reactions of Sodium Sulfinates with Phenylpropiolic Acids. Organic Chemistry Portal. [Link]
-
MacSphere. DECARBOXYLATION OF SUBSTITUTED SODIUM PHENYLPROPIOLA'l'ES. [Link]
-
ElectronicsAndBooks. Palladium-catalysed Carbonylation of Halogenoalkynes to Alkynylcarboxylic Acid Esters under Mild Conditions. [Link]
-
Okoth, R., et al. (2022). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. Journal of Chemical Education, 99(8), 2968–2973. [Link]
-
Zhang, Y., et al. (2010). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 12(10), 1741-1744. [Link]
-
ACS Publications. Palladium-Catalyzed Asymmetric Carbonylation of Alkynes to Axially Chiral Carbothioate Esters. (2025-09-22). [Link]
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Chemical Communications (RSC Publishing). Palladium-catalyzed aerobic oxidative carbonylation of alkynes with amines: a general access to substituted maleimides. [Link]
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ResearchGate. Calculated catalytic mechanism of carboxylation between phenyl.... [Link]
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UNL Digital Commons. Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. [Link]
-
ResearchGate. Decarboxylative Coupling with Phenylpropiolic Acid and Aryl Tosylates a. [Link]
-
Semantic Scholar. On the Synthesis of ArylpropiolicAcids and Investigations towards the Formation of Vinyl Chloridesby HCl Addition During Esterification Reactions. (2011-02-01). [Link]
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Organic Syntheses Procedure. Phenylpropiolic Acid. [Link]
-
AWS. Ligand-Free Ag(I)-Catalyzed Carboxylation of Terminal Alkynes with CO2. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022-03-15). [Link]
-
ResearchGate. Synthesis of propiolic acids via carboxylation of terminal alkynes.... [Link]
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Lu, W., et al. (2018). Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. European Journal of Medicinal Chemistry, 158, 82-93. [Link]
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Arnano, T., et al. (1986). A New Convenient Synthesis of α-Arylpropionic Acid Esters and α-Arylpropionitriles. Synthetic Communications, 16(5), 499–507. [Link]
-
Alterman, J. L., & Kraus, G. A. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Synthesis, 54(03), 655-657. [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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Organic Syntheses Procedure. 2-phenylpropionic acid. [Link]
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Baran, P. S., et al. (2017). Decarboxylative Alkynylation. PMC. [Link]
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- 17. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Polymer Architectures via Propiolic Acid Derivatives
Application Note: Advanced Polymer Architectures via Propiolic Acid Derivatives
Executive Summary
This guide details the utilization of propiolic acid (
This note targets researchers developing injectable hydrogels , drug-polymer conjugates , and surface coatings where metal toxicity is a concern and high crosslinking density is required.
Mechanism & Chemistry: The Electron-Deficient Advantage
The core value of propiolic acid derivatives lies in the conjugation of the alkyne with the carbonyl group. This polarization activates the triple bond toward nucleophilic attack, distinct from non-activated alkynes (like propargyl esters) which are inert to amines/thiols without radical initiators or metal catalysts.
The Thiol-Yne Step-Growth Mechanism
In polymer networks, the reaction between a propiolate and a thiol is a step-growth process capable of double addition.
-
First Addition: Formation of a vinyl sulfide (typically Z-isomer/anti-Markovnikov).
-
Second Addition: Rapid addition of a second thiol to the vinyl sulfide to form a dithioether.
This "1-alkyne-to-2-thiols" stoichiometry allows for higher crosslinking densities compared to acrylate (1-to-1) or maleimide (1-to-1) systems.
Reaction Landscape Diagram
The following diagram illustrates the divergent pathways available to propiolate-functionalized polymers.
Figure 1: Reaction pathways for propiolate esters.[1][2] Note the capacity for double thiol addition, enhancing network density.
Strategic Selection: Propiolates vs. Alternatives
When designing a polymer system, the choice of Michael acceptor dictates stability and reaction speed.
| Feature | Propiolate Ester | Maleimide | Acrylate | Propargyl Ester |
| Reactivity Mechanism | Nucleophilic Michael Addition | Nucleophilic Michael Addition | Nucleophilic Michael Addition | CuAAC (Click) |
| Catalyst Required? | No (Base accelerated) | No | No (Slow without base) | Yes (Copper) |
| Stoichiometry (Thiol:Group) | 2:1 (Double addition) | 1:1 | 1:1 | 1:1 |
| Hydrolytic Stability | Moderate | Low (Ring opening hydrolysis) | High | High |
| Primary Use Case | High-density hydrogels, Metal-free conjugation | Rapid protein conjugation | Bulk photopolymerization | Rigid linkers |
Detailed Protocols
Protocol A: Synthesis of PEG-Dipropiolate (Macromonomer)
Objective: Functionalize a hydroxyl-terminated PEG (Polyethylene glycol) with propiolic acid to create a telechelic crosslinker. Scale: 10 mmol scale (approx. 20g for PEG 2000).[3]
Reagents & Equipment[4][5]
-
Polymer: PEG-diol (Mn = 2000 g/mol ), dried via azeotropic distillation with toluene.
-
Reagent: Propiolic acid (Warning: Lachrymator, corrosive).
-
Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine).[4]
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Workup: Diethyl ether (cold), 0.1 M HCl, Brine.
Step-by-Step Methodology
-
Activation (0°C): In a flame-dried round-bottom flask under Argon, dissolve Propiolic Acid (30 mmol, 3 eq.) and DCC (30 mmol, 3 eq.) in 50 mL anhydrous DCM. Stir at 0°C for 20 minutes to form the O-acylisourea intermediate.
-
Coupling: Add the dried PEG-diol (10 mmol, 1 eq.) dissolved in 50 mL DCM. Immediately add DMAP (3 mmol, 0.3 eq.).
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 24 hours. Note: The solution will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Filtration: Cool the mixture to -20°C (freezer) for 2 hours to maximize DCU precipitation. Filter quickly through a sintered glass funnel.
-
Wash: Wash the filtrate with 0.1 M HCl (2x) to remove DMAP and unreacted amine, followed by Brine (1x). Dry over MgSO4.[3]
-
Precipitation: Concentrate the DCM to ~20 mL. Dropwise add into 400 mL of ice-cold Diethyl Ether under vigorous stirring.
-
Collection: Filter the white precipitate and dry under vacuum at room temperature.
Self-Validation (QC)
-
1H NMR (CDCl3):
-
Look for the propiolate singlet proton at ~2.95 - 3.05 ppm .
-
Verify the ester methylene protons (PEG backbone next to ester) shift downfield to ~4.30 ppm .
-
Calculation: Integration of the 3.0 ppm signal vs. the main PEG backbone (3.6 ppm) should yield >95% functionalization.
-
Protocol B: Metal-Free Hydrogel Formation (Thiol-Yne)
Objective: Form a chemically crosslinked hydrogel using the PEG-dipropiolate (synthesized above) and a 4-arm PEG-thiol.
Reagents
-
Component A: PEG-dipropiolate (Mn 2k) - 10 wt% in PBS (pH 7.4).
-
Component B: 4-Arm PEG-Thiol (Mn 10k) - 10 wt% in PBS (pH 7.4).
-
Buffer: Phosphate Buffered Saline (PBS), pH 7.4 or pH 8.0 (for faster gelation).
Workflow Diagram
Figure 2: Step-growth hydrogel formation workflow. Note the maturation phase where double addition maximizes stiffness.
Step-by-Step Methodology
-
Stoichiometry Calculation:
-
Crucial: Propiolates accept two thiols.
-
Calculate Molar Equivalents: 1 mol Alkyne group : 2 mol Thiol groups.
-
Correction: If you use 1:1, you will leave unreacted alkynes (vinyl sulfides). For maximum stiffness, use 1:2 (Alkyne:Thiol). For softer gels, use 1:1.
-
-
Mixing:
-
Dissolve PEG-dipropiolate in PBS.
-
Dissolve 4-Arm PEG-Thiol in PBS.
-
Combine rapidly in a mold.
-
-
Gelation:
-
At pH 7.4: Gelation occurs in 15–30 minutes.
-
At pH 8.0: Gelation occurs in <5 minutes.
-
-
Rheology Validation:
-
Perform a time-sweep oscillatory shear test (1% strain, 1 Hz).
-
G' (Storage Modulus) should plateau after the "Maturation" phase (see Figure 2), indicating full conversion to dithioether crosslinks.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Monomer Synthesis | N-Acylurea formation | Ensure temperature is kept at 0°C during DCC addition. Add DMAP after the polymer. |
| Hydrogel is too soft | Mono-addition only | The second thiol addition is slower. Increase pH to 8.0 or extend curing time to 24h to force dithioether formation. |
| Exotherm in Bulk | High reactivity | Propiolate-thiol reactions are exothermic. Do not scale up bulk reactions >5g without cooling. |
| Yellowing of Polymer | Oxidation/Side reactions | Propiolates can polymerize with themselves (polyacetylene-like) if left in base too long without thiol. Use fresh solutions. |
References
-
Lowe, A. B. (2014). Thiol-yne 'click'/coupling chemistry and recent applications in polymer and materials synthesis and modification. Polymer. Link
-
Dove, A. P., et al. (2021).[6] Using Stereochemistry to Control Mechanical Properties in Thiol–Yne Click-Hydrogels. Angewandte Chemie International Edition. Link[6][7]
-
Bowman, C. N., et al. (2009). Thiol-Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules. Link
-
Tang, Y., et al. (2013). Propiolic Acid Esters for Polymer–Polymer Coupling. Angewandte Chemie. Link[6]
-
Neises, B., & Steglich, W. (1978).[8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link
Sources
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. aquila.usm.edu [aquila.usm.edu]
- 6. Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Steglich Esterification [organic-chemistry.org]
Application Note: Cell-Based Assays for 3-(4-propylphenyl)prop-2-ynoic Acid Cytotoxicity
Application Note: Cell-Based Assays for 3-(4-propylphenyl)prop-2-ynoic Acid Cytotoxicity
[1]
Executive Summary & Biological Context
3-(4-propylphenyl)prop-2-ynoic acid represents a specific class of phenylpropynoic acid derivatives .[1] Structurally, it consists of a lipophilic 4-propylphenyl tail connected to a carboxylic acid head group via a rigid alkyne (prop-2-ynoic) linker.[1]
This scaffold is chemically significant in drug discovery for two primary reasons:
-
Metabolic Modulation: It serves as a rigidified analog of phenylpropanoic acids (e.g., dihydrocinnamic acid), which are well-established pharmacophores for GPR40 (FFAR1) agonists and PPAR
modulators used in Type 2 Diabetes research.[1] -
Oncology: The alkyne moiety, conjugated with the phenyl ring, provides a distinct electronic profile compared to saturated analogs, potentially enhancing antiproliferative activity against solid tumors via Michael acceptor reactivity or specific kinase inhibition.[1]
Scope of this Guide: This application note details the workflow for determining the therapeutic window of 3-(4-propylphenyl)prop-2-ynoic acid. We move beyond simple IC50 determination to a multi-parametric approach that distinguishes non-specific membrane disruption (due to lipophilicity) from mechanism-based apoptosis .[1]
Physicochemical Properties & Reagent Preparation[1][2][3]
Critical Causality: The propyl group at the para position significantly increases lipophilicity (LogP ~3.0–3.5).[1] Improper solubilization will lead to microprecipitation in aqueous media, causing false-positive toxicity signals due to physical cell stress rather than chemical activity.[1]
Stock Solution Preparation[1]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1]
-
Concentration: Prepare a 50 mM master stock.
-
Storage: Aliquot into amber glass vials (light sensitive alkyne) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Working Solution (Assay Media)
-
Dilution Strategy: Serial dilution must be performed in DMSO first, then spiked into media.[1]
-
Final DMSO Limit: Maintain final DMSO concentration < 0.5% (v/v) in cell culture to avoid solvent-induced cytotoxicity.[1]
-
Pre-Equilibration: Allow media containing the compound to equilibrate at 37°C for 30 minutes prior to addition to cells to ensure solubility stability.
Core Protocol: Multiplexed Cytotoxicity Assay (Viability + Membrane Integrity)
To validate true cytotoxicity, we utilize a multiplexed approach: measuring metabolic activity (ATP) and membrane integrity (LDH release) in the same well.
Experimental Design
-
Cell Models:
-
Dose Range: 0.1 µM to 500 µM (Half-log dilutions).
-
Time Points: 24h (Acute toxicity) and 72h (Antiproliferative effect).[1]
Step-by-Step Workflow
-
Seeding: Seed cells at 5,000 cells/well in 96-well black-walled, clear-bottom plates. Incubate 24h for attachment.
-
Treatment: Remove spent media. Add 100 µL of fresh media containing 3-(4-propylphenyl)prop-2-ynoic acid at 8 concentrations (n=3 replicates).
-
Incubation: 37°C, 5% CO2 for designated time.
-
Multiplex Readout:
-
Data Acquisition: Measure Luminescence (ATP) and Absorbance @ 490nm (LDH).
Data Interpretation Table
| Assay Signal | Interpretation | Biological Implication |
| Low ATP / Low LDH | Cytostatic / Metabolic Arrest | Mitochondrial impairment or cell cycle arrest without lysis.[1] |
| Low ATP / High LDH | Necrosis / Late Apoptosis | Membrane rupture; acute toxicity (likely due to high lipophilicity).[1] |
| High ATP / Low LDH | Non-Toxic / Proliferative | Compound is safe or acting as a metabolic fuel (PPAR agonist effect).[1] |
Mechanistic Deconvolution: ROS and Apoptosis
If cytotoxicity is observed, it is vital to determine if it is driven by Reactive Oxygen Species (ROS), common with alkyne-based electrophiles.
ROS Induction Protocol (DCFDA)[1]
-
Probe: H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1]
-
Loading: Wash treated cells with PBS. Incubate with 10 µM H2DCFDA for 30 mins in serum-free media.
-
Wash: Remove loading buffer, replace with PBS.
-
Read: Fluorescence (Ex/Em: 485/535 nm).
-
Validation: Co-treat with N-acetylcysteine (NAC) (5 mM). If NAC rescues viability, toxicity is ROS-dependent.[1]
Visualizing the Workflow & Pathway
The following diagram illustrates the decision matrix for evaluating 3-(4-propylphenyl)prop-2-ynoic acid, linking the physicochemical properties to the biological readout.
Caption: Workflow linking physicochemical properties of the alkyne derivative to specific cytotoxicity endpoints.
References & Authoritative Grounding
-
Reta, G. F., et al. (2012). "Cytotoxic bioactivity of some phenylpropanoic acid derivatives."[1][2] Natural Product Communications. This study establishes the baseline antiproliferative activity (GI50 3–21 µM) for phenylpropanoic scaffolds in tumor lines.[1]
-
Christiansen, E., et al. (2013). "Discovery of a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist." Journal of Medicinal Chemistry. Details the structural requirements (lipophilic tail + acid head) for GPR40 agonism, relevant to the 4-propylphenyl moiety.
-
Negri, G., et al. (2014). "Optimization of GPR40 Agonists for Type 2 Diabetes."[1] ACS Medicinal Chemistry Letters. validating the phenylpropanoic acid pharmacophore in metabolic drug discovery.[1]
-
PubChem Compound Summary. "3-(4-Methylphenyl)prop-2-ynoic acid (Analog)." Provides physicochemical data (LogP, H-bond donors) for the closely related methyl-analog to validate solubility protocols.
Disclaimer: This protocol is intended for research use only. 3-(4-propylphenyl)prop-2-ynoic acid is a chemical probe and should be handled with appropriate PPE in a Biosafety Level 2 (BSL-2) environment.
Sources
Technical Notes & Optimization
Technical Support Center: Purification of Propiolic Acid Derivatives
Technical Support Center: Purification of Propiolic Acid Derivatives
Ticket ID: PAD-PUR-001 Status: Open Subject: Troubleshooting instability, polymerization, and separation issues in alkynoic acids.[1]
Executive Summary
Propiolic acid (2-propynoic acid) and its derivatives are high-value intermediates in the synthesis of heterocycles and "click" chemistry reagents.[1] However, they present a unique "trifecta" of purification challenges:
-
Thermal Instability: Prone to rapid decarboxylation.[1]
-
Chemical Reactivity: Susceptible to spontaneous polymerization (Michael addition/radical).[1]
-
Physicochemical Issues: High polarity causing chromatographic tailing.[1]
This guide provides field-proven protocols to navigate these challenges, moving beyond standard textbook procedures to address the specific nuances of the alkynyl-carboxylic motif.
Module 1: Thermal Decarboxylation (The "Disappearing Product")
User Issue: "I synthesized phenylpropiolic acid, but after rotary evaporation, my yield dropped by 40%, and NMR shows a terminal alkyne."
Technical Insight:
Propiolic acid derivatives possess a pKa of ~1.8–2.0, making them significantly stronger than saturated analogs (e.g., propionic acid, pKa ~4.8) [1]. This acidity, combined with the
-
Temperatures >50°C.
-
Electron-Withdrawing Groups (EWGs) on the alkyne (destabilizes the ground state).
-
Transition Metals (residual Cu or Pd catalysts lower the activation energy for decarboxylation).
Troubleshooting Protocol: The "Cold Concentration" Method
-
Bath Temperature: Never exceed 40°C on the rotary evaporator.
-
Vacuum Control: Use high vacuum (<10 mbar) to remove solvents at low temperatures rather than increasing heat.[1]
-
Salt Stabilization: If the free acid is not immediately required for the next step, convert it to a lithium or sodium salt. The carboxylate salt is significantly more thermally stable than the free acid [2].
Risk Assessment Diagram The following logic flow helps determine the risk level of your specific derivative.
Figure 1: Risk assessment logic for thermal decarboxylation of propiolic acid derivatives.
Module 2: Purification via "pH Switching" (The Self-Validating Protocol)
User Issue: "I cannot separate my propiolic acid derivative from the starting terminal alkyne using a silica column."
Technical Insight: Chromatography should be your last resort.[1] The pKa difference between a propiolic acid derivative (~1.[2]8) and a terminal alkyne (~25) is massive.[1] You can exploit this for a "self-validating" purification that requires no silica.[1]
The "pH Switch" Extraction Protocol This method uses the amphiphilic nature of the molecule to wash away impurities while the product is "hidden" in the aqueous phase.
| Step | Action | Mechanistic Logic |
| 1 | Dissolve crude mix in Et₂O or MTBE . | Solubilizes both the acid and the non-polar alkyne impurity. |
| 2 | Extract with Sat. NaHCO₃ (pH ~8.5) .[1] | Crucial Step: The acid (pKa ~1.[2]8) deprotonates to the carboxylate ( |
| 3 | Discard the Organic Layer.[3] | Removes terminal alkynes, catalysts, and non-polar byproducts. |
| 4 | Wash Aqueous layer with fresh Et₂O. | Removes trace organic impurities trapped in the emulsion. |
| 5 | Acidify Aqueous layer with 1M HCl or H₂SO₄ to pH ~1. | Re-protonates the carboxylate back to the free acid ( |
| 6 | Extract with EtOAc or DCM . | Recovers the now-pure free acid.[1] |
Workflow Diagram
Figure 2: The "pH Switch" purification workflow.[1] This method avoids thermal stress from chromatography.
Module 3: Chromatographic Tailing & Polymerization
User Issue: "If I must use a column, the spots streak badly, and the product sometimes solidifies on the silica."
Technical Insight:
-
Tailing: The acidic proton of propiolic acid interacts strongly with the silanols (
) on the silica gel surface, causing peak broadening and tailing [3]. -
On-Column Polymerization: Silica gel is slightly acidic and can act as a surface for radical generation or acid-catalyzed polymerization, especially if the elution is slow.[1]
Solution: Mobile Phase Modification You must suppress the ionization of the carboxylic acid to ensure it travels as a neutral species.
Recommended Solvent Systems:
| Solvent System | Modifier | Application |
| Hexane / EtOAc | + 1% Formic Acid | General purpose.[1][4] Formic acid is volatile and easy to remove.[1] |
| DCM / MeOH | + 0.5% Acetic Acid | For more polar derivatives.[1] Acetic acid is harder to remove (requires azeotrope with toluene).[1] |
| Toluene / EtOAc | + 1% Acetic Acid | Excellent for UV-active derivatives (e.g., phenylpropiolic acid).[1] |
Pro-Tip: Do not use Triethylamine (TEA) to deactivate silica for these compounds.[1] While common for amines, TEA will form a salt with propiolic acid, altering its Rf and potentially trapping it at the baseline.
Module 4: Storage & Stabilization
User Issue: "My clear oil turned into a yellow gel in the fridge."
Technical Insight: Propiolic acid derivatives are Michael acceptors.[1] They can undergo:
-
Radical Polymerization: Initiated by light or peroxides.[1]
-
1,4-Addition: Nucleophiles (even water or trace alcohols) attacking the
-carbon.[1]
Stabilization Protocol:
-
Inhibitors: Add 0.1% (w/w) BHT (Butylated hydroxytoluene) or Hydroquinone if the product is stored as a neat liquid [4].
-
Atmosphere: Store under Argon. Oxygen can form peroxides which initiate polymerization.[1]
-
State: If possible, store as the crystalline solid rather than an oil. If it's an oil, store as a dilute solution in benzene (freezes at 5°C) or frozen in benzene/dioxane, as polymerization is kinetically hindered in the solid state [5].
References
-
PubChem. (n.d.).[1] Propiolic Acid (Compound).[1][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link][5]
-
Abbott, T. W.; Arnold, R. T.; Thompson, R. B. (1938). Phenylpropiolic Acid.[1][9] Organic Syntheses, 18, 61. Retrieved from [Link]
-
Waters Corporation. (n.d.).[1] Mechanistic studies to understand peak tailing due to carboxylic acid-silanophilic interactions. Retrieved from [Link]
-
Gol'danskii, V. I. (1975).[1] Some peculiarities of the polymerization of propiolic acid and its salts. Radiation Physics and Chemistry. Retrieved from [Link]
Sources
- 1. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vaia.com [vaia.com]
- 3. US3449415A - Purification of formic acid and propionic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Propiolic acid - Wikipedia [en.wikipedia.org]
- 6. Propiolic Acid | C3H2O2 | CID 10110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propiolic Acid | 471-25-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Phenylpropiolic Acid Polymerization
Technical Support Center: Optimizing Reaction Conditions for Phenylpropiolic Acid Polymerization
Welcome to the comprehensive technical support guide for the polymerization of phenylpropiolic acid (PPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of PPA polymerization, troubleshoot common issues, and optimize reaction conditions for desired polymer characteristics.
Introduction
Phenylpropiolic acid (PPA) is a versatile monomer that, upon polymerization, yields highly conjugated polymers with significant potential in materials science and pharmaceuticals.[1][2] The resulting poly(phenylpropiolic acid) (PPA) possesses a unique structure that makes it a candidate for applications in heat transfer, liquid crystals, and energy conversion materials.[1] However, achieving a high yield of PPA with a well-defined molecular weight and desired solubility can be challenging.[3][4] This guide provides in-depth technical assistance to overcome these hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the polymerization of phenylpropiolic acid, offering step-by-step diagnostic and corrective actions based on established scientific principles.
Issue 1: Low or No Polymer Yield
A low yield of the desired polymer is a frequent challenge in polymerization reactions.[3]
Possible Causes and Solutions:
-
Inactive Catalyst: The catalyst is the cornerstone of the polymerization process. Its inactivity can halt the reaction entirely.
-
Diagnosis: Confirm the age and storage conditions of your catalyst. Many transition metal catalysts, especially those based on rhodium or palladium, are sensitive to air and moisture.[5]
-
Solution:
-
Purchase fresh catalyst from a reputable supplier.
-
If preparing the catalyst in-house, ensure all precursors are pure and the synthesis is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Consider a pre-activation step for the catalyst if recommended in the literature for your specific catalytic system.[6]
-
-
-
Presence of Inhibitors: Trace impurities in the monomer, solvent, or reaction atmosphere can act as inhibitors.
-
Diagnosis: Oxygen is a known inhibitor for many polymerization reactions.[7] Other potential inhibitors include impurities from the monomer synthesis.
-
Solution:
-
Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas through the liquid.
-
Purify the phenylpropiolic acid monomer prior to use, for instance, by recrystallization, to remove any residual reagents from its synthesis.[8]
-
Ensure a strictly inert atmosphere is maintained throughout the polymerization process.
-
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of polymerization.
-
Diagnosis: Review the literature for the optimal temperature range for your chosen catalyst system. Some polymerizations require heating to proceed at a reasonable rate.[9]
-
Solution:
-
Gradually increase the reaction temperature in increments of 5-10°C, monitoring for polymer precipitation or a change in viscosity.
-
Be cautious of excessive temperatures, which can lead to catalyst decomposition or undesirable side reactions.
-
-
Issue 2: Poor Polymer Solubility
The resulting poly(phenylpropiolic acid) may exhibit limited solubility in common organic solvents, complicating characterization and further processing.
Possible Causes and Solutions:
-
High Molecular Weight and Aggregation: Very long polymer chains can lead to insolubility due to strong intermolecular forces.
-
Diagnosis: If a small amount of polymer is obtained, attempt to dissolve it in a range of polar and nonpolar solvents. The formation of a gel-like substance or fine suspension instead of a clear solution suggests high molecular weight or aggregation.
-
Solution:
-
Adjust the Monomer-to-Catalyst Ratio: A higher catalyst loading can lead to the formation of more polymer chains, potentially resulting in lower average molecular weight.
-
Introduce a Chain Transfer Agent: While not always straightforward for this type of polymerization, exploring the addition of a suitable chain transfer agent could help control the molecular weight.
-
Modify the Monomer: If insolubility remains a persistent issue, consider the synthesis and polymerization of a PPA derivative with solubilizing side groups.
-
-
-
Inappropriate Polymerization Solvent: The solvent in which the polymerization is conducted can influence the final properties of the polymer, including its solubility.
-
Diagnosis: If the polymer precipitates out of the reaction mixture during the polymerization, the solvent is likely a poor choice for the resulting polymer.
-
Solution:
-
Consult the literature for solvents known to be effective for the polymerization of substituted acetylenes. Toluene is a commonly used solvent for metathesis polymerization of PPA.[9]
-
Consider using a solvent that is known to be a good solvent for the final polymer. This can sometimes be determined through solubility tests with small-scale polymer samples.
-
-
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
A broad PDI indicates a lack of control over the polymerization process, resulting in polymer chains of widely varying lengths.[4]
Possible Causes and Solutions:
-
Multiple Active Catalyst Species: The presence of different active forms of the catalyst can lead to multiple chain growth rates.
-
Diagnosis: This can be difficult to diagnose without specialized analytical techniques. However, inconsistent results between batches using the same catalyst precursor may point to this issue.
-
Solution:
-
Ensure the catalyst is a well-defined, single-site catalyst if controlled polymerization is the goal.
-
For some catalytic systems, the addition of a co-catalyst or a ligand can help to generate a more uniform active species.[10]
-
-
-
Chain Termination or Transfer Reactions: Uncontrolled termination or chain transfer events can lead to a broad PDI.
-
Diagnosis: Analyze the polymer structure using techniques like NMR to look for evidence of unexpected end groups that might result from termination or transfer reactions.
-
Solution:
-
Purify Reagents: Impurities are a common source of unintended termination and transfer reactions. Ensure the monomer and solvent are of the highest purity.
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the rate of propagation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the phenylpropiolic acid monomer?
A1: A widely used method involves the addition reaction of cinnamic acid with bromine to form cinnamic acid dibromide. This is followed by the elimination of hydrogen bromide using a strong base like alcoholic potash to yield phenylpropiolic acid.[8]
Q2: Which catalysts are typically used for the polymerization of phenylpropiolic acid?
A2: Transition metal catalysts are essential for the polymerization of substituted acetylenes like PPA.[11] Palladium-based catalysts, such as Pd(PPh₃)₂Cl₂, have been successfully used for the metathesis polymerization of PPA.[9] Rhodium-based catalysts are also highly effective for the polymerization of phenylacetylenes and can be tolerant of polar functional groups.[12][13]
Q3: How does the choice of solvent affect the polymerization?
A3: The solvent plays a crucial role in several aspects of the polymerization:
-
Solubility of Monomer and Catalyst: The solvent must effectively dissolve both the PPA monomer and the catalyst to ensure a homogeneous reaction mixture.
-
Polymer Solubility: As the polymer forms, it should ideally remain dissolved in the solvent to allow for chain growth and prevent premature precipitation. Toluene is a common choice for PPA polymerization.[9]
-
Interaction with the Catalyst: Some solvents can coordinate with the metal center of the catalyst, potentially influencing its activity and selectivity.[14]
Q4: What is a typical temperature for phenylpropiolic acid polymerization?
A4: The optimal temperature depends heavily on the chosen catalyst system. For the metathesis polymerization of PPA using a palladium catalyst in toluene, a moderate temperature of around 75°C has been reported to give a reasonable yield.[9] It is always recommended to consult the literature for the specific catalyst you are using.
Q5: How can I characterize the resulting poly(phenylpropiolic acid)?
A5: A combination of spectroscopic and analytical techniques is used:
-
FTIR Spectroscopy: To confirm the polymerization, you should see the disappearance of the C≡C stretching band (around 2210 cm⁻¹) from the monomer and the appearance of a C=C stretching band (around 1620 cm⁻¹) in the polymer spectrum.[9]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the polymer structure.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: The conjugated backbone of the polymer results in absorption at longer wavelengths compared to the monomer.[1]
Experimental Protocols
Standard Protocol for Metathesis Polymerization of Phenylpropiolic Acid
This protocol is a general guideline and may require optimization for your specific setup and desired polymer characteristics.
Materials:
-
Phenylpropiolic acid (PPA), purified
-
Pd(PPh₃)₂Cl₂ (or other suitable catalyst)
-
Toluene, anhydrous
-
Methanol
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under a flow of inert gas, weigh the desired amount of phenylpropiolic acid and the catalyst into a Schlenk flask equipped with a magnetic stir bar.
-
-
Solvent Addition:
-
Add anhydrous toluene to the Schlenk flask via a cannula or syringe to achieve the desired monomer concentration (e.g., 0.1 M).
-
-
Reaction:
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 75°C).[9]
-
Stir the reaction mixture vigorously for the specified time (e.g., 24 hours). Monitor the reaction for any changes in color or viscosity.
-
-
Polymer Isolation:
-
After the reaction is complete, cool the flask to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
-
Drying:
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Presentation
Table 1: Influence of Reaction Conditions on PPA Polymerization (Illustrative Data)
| Catalyst | Solvent | Temperature (°C) | Monomer:Catalyst Ratio | Yield (%) | Mn ( g/mol ) | PDI |
| Pd(PPh₃)₂Cl₂ | Toluene | 75 | 100:1 | Moderate | 5,000 | 1.8 |
| [Rh(nbd)Cl]₂ | Toluene | 25 | 100:1 | High | 10,000 | 1.5 |
| Pd(PPh₃)₂Cl₂ | THF | 75 | 100:1 | Low | 3,000 | 2.1 |
| [Rh(nbd)Cl]₂ | Toluene | 25 | 50:1 | High | 7,000 | 1.4 |
Note: This table presents hypothetical data to illustrate general trends. Actual results will vary based on specific experimental conditions.
Visualizations
Polymerization Mechanism Overview
Caption: General mechanism of transition metal-catalyzed polymerization.
Troubleshooting Workflow for Low Polymer Yield
Caption: Decision tree for troubleshooting low polymer yield.
References
-
High-Pressure Synthesis of Highly Conjugated Polymers via Synergistic Polymerization of Phenylpropiolic Acid. ACS Applied Polymer Materials. Available at: [Link]
-
Synthesis and properties of phenylpropiolic acid oligomers. ResearchGate. Available at: [Link]
- CN105037139A - Preparation method for 2-phenylpropionic acid.Google Patents.
-
Synthesis of Phenylpropiolic acid. PrepChem.com. Available at: [Link]
-
Phenylpropiolic acid. Wikipedia. Available at: [Link]
-
Phenylpropiolic Acid | C9H6O2. PubChem. Available at: [Link]
-
Common Misconceptions About Polymer Synthesis. ResolveMass Laboratories Inc.. Available at: [Link]
-
Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals. MDPI. Available at: [Link]
-
Synthesis of rhodium catalysts with amino acid or triazine as a ligand, as well as its polymerization property of phenylacetylene. ResearchGate. Available at: [Link]
-
Solvent Effects On Free Radical Polymerization. Research @ Flinders. Available at: [Link]
-
Polymerization of substituted acetylenes and features of the formed polymers. RSC Publishing. Available at: [Link]
-
1 Synthesis and Functionality of Substituted Polyacetylenes. Wiley-VCH. Available at: [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. Jinzong Machinery. Available at: [Link]
-
Deactivation Effect Caused by Catalyst-Cocatalyst Pre-contact in Propylene Polymerization with MgCl2-supported Ziegler-Natta Cat. Chinese Journal of Polymer Science. Available at: [Link]
-
Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. DergiPark. Available at: [Link]
-
Solvent Effect on Radical Polymerization of Phenyl Methacrylate. ResearchGate. Available at: [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. Available at: [Link]
-
Catalyst Type Effects on Structure/Property Relations of Polypropylene Random Copolymers. JKU ePUB. Available at: [Link]
-
Key Challenges Faced in Polymerization Development. National Polymer. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. nationalpolymer.com [nationalpolymer.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. cjps.org [cjps.org]
- 7. jinzongmachinery.com [jinzongmachinery.com]
- 8. Phenylpropiolic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymerization of substituted acetylenes and features of the formed polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
overcoming solubility issues with 3-(4-propylphenyl)prop-2-ynoic acid in aqueous buffers
overcoming solubility issues with 3-(4-propylphenyl)prop-2-ynoic acid in aqueous buffers
Technical Support Center: Solubilization Strategies for 3-(4-propylphenyl)prop-2-ynoic Acid
Executive Summary
Compound: 3-(4-propylphenyl)prop-2-ynoic acid Chemotype: Lipophilic Aryl-Alkynoic Acid Key Challenge: "Brick dust" precipitation upon aqueous dilution due to high lattice energy and low ionization at acidic/neutral pH.
Welcome to the Technical Support Center. This guide addresses the specific physicochemical barriers preventing 3-(4-propylphenyl)prop-2-ynoic acid from remaining in solution during biological assays. The protocols below replace "trial and error" with strategies based on the Henderson-Hasselbalch equation and nucleation kinetics.
Module 1: Stock Solution Preparation
Q: Why is my compound not dissolving in water even at low concentrations? A: This molecule possesses a "bipolar" nature that is antagonistic to pure water.
-
The Science: The propyl-phenyl moiety is highly lipophilic (estimated LogP ~3.2–3.8), driving strong hydrophobic interactions. Meanwhile, the carboxylic acid tail (alkynoic acid) has a pKa likely between 3.5 and 4.0. In pure water (pH ~7) or acidic conditions, a significant fraction remains protonated (uncharged), leading to aggregation.
-
The Fix: You must disrupt the crystal lattice using a dipolar aprotic solvent before introducing water.
Standard Operating Procedure (SOP) – Stock Preparation:
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol (EtOH) is a secondary choice but evaporates faster, altering concentrations over time.
-
Concentration: Aim for a 10 mM to 50 mM master stock.
-
Storage: Aliquot immediately into amber glass vials (avoid plastic to prevent adsorption) and store at -20°C.
-
Critical: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which will cause the compound to crash out inside the stock vial over time.
-
Module 2: The "Crash" (Precipitation Upon Dilution)
Q: My stock is clear, but the moment I add it to my buffer, it turns cloudy. Why? A: You are witnessing "Kinetic Precipitation." When a hydrophobic molecule in DMSO is introduced to water, the solvent environment changes faster than the molecule can disperse. The local concentration of the compound at the injection site exceeds its solubility limit, forcing it to nucleate and precipitate (the "Oiling Out" effect).
Troubleshooting Protocol: The "Sub-Surface" Mixing Technique Do not simply pipette the stock into the buffer.
| Step | Action | Mechanism |
| 1 | Pre-warm both the buffer and the DMSO stock to 37°C. | Increases thermodynamic solubility and diffusion rates. |
| 2 | Vortex the buffer rapidly (creating a vortex cone). | Creates high shear force for immediate dispersion. |
| 3 | Inject the DMSO stock sub-surface (into the middle of the vortex), not on top. | Prevents a high-concentration film from forming on the surface. |
| 4 | Limit final DMSO concentration to < 0.5% (v/v) if possible. | High DMSO can affect biological readouts, but <0.1% may cause compound precipitation. |
Module 3: pH & Buffering (The Ionization Switch)
Q: Does the pH of my buffer really matter? A: Yes, it is the single most critical factor for this compound.
-
The Science: 3-(4-propylphenyl)prop-2-ynoic acid is a weak acid.
-
pH < pKa (Acidic): Compound is protonated (Neutral). Solubility is driven solely by lipophilicity (Very Low).
-
pH > pKa (Basic): Compound is deprotonated (Anionic). Solubility increases by orders of magnitude due to charge repulsion.
-
-
The Rule: To ensure >99% solubility, the buffer pH must be at least 2 units higher than the pKa.
-
Estimated pKa: ~3.7 (based on phenylpropiolic acid analogs).
-
Target pH:> 5.7 (Standard PBS at pH 7.4 is ideal, but verify it hasn't drifted).
-
Visual Workflow: The Solubilization Decision Tree
Figure 1: Decision tree for troubleshooting precipitation issues. Prioritize pH adjustment before attempting carrier addition.
Module 4: Advanced Formulations (When Buffer Fails)
Q: I need high concentrations (>100 µM) for my assay, and it still precipitates at pH 7.4. A: You have exceeded the intrinsic solubility of the ionized form. You need a "molecular chaperone."
Recommended Additives:
-
BSA (Bovine Serum Albumin):
-
Protocol: Add 0.1% fatty-acid-free BSA to your buffer before adding the compound.
-
Mechanism: Albumin naturally carries fatty acids and lipophilic anions in the blood. It will sequester the hydrophobic tail of your molecule while keeping it in solution.
-
-
Cyclodextrins (HP-β-CD):
-
Protocol: Use 2-hydroxypropyl-β-cyclodextrin (1-5 molar equivalents).
-
Mechanism: The propyl-phenyl ring fits inside the hydrophobic cavity of the cyclodextrin, shielding it from water.
-
Module 5: Validating Solubility
Q: How do I know if it's actually dissolved or just a micro-suspension? A: Visual inspection is insufficient. Use these validation steps:
-
The Centrifuge Test:
-
Prepare your working solution.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Measure the concentration of the supernatant via UV-Vis or HPLC.
-
Result: If the concentration drops significantly compared to the pre-spin sample, you have precipitation.
-
-
The UV-Shift Assay:
-
Measure the absorbance spectrum. Aggregates often cause a baseline lift (scattering) rather than a distinct peak.
-
Visual Workflow: Serial Dilution Protocol
Figure 2: Two-step serial dilution strategy to minimize "solvent shock" precipitation.
References
-
Di, L., & Kerns, E. H. (2006).[1] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today. Link
-
PubChem. (2024). Phenylpropiolic Acid (Structural Analog) Physical Properties. National Library of Medicine. Link
-
ResearchGate. (2014).[2] Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? (Community Discussion on Kinetic Solubility). Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
Sources
Technical Support Center: Troubleshooting HPLC Analysis of Aromatic Carboxylic Acids
Technical Support Center: Troubleshooting HPLC Analysis of Aromatic Carboxylic Acids
Introduction: The Dual Nature Challenge
Analyzing aromatic carboxylic acids (e.g., benzoic acid, salicylic acid, phthalic acid, and drug intermediates) presents a unique chromatographic paradox. You are dealing with a molecule that possesses a hydrophobic aromatic ring (retained by C18) and a hydrophilic carboxyl group (which seeks water).
Success depends on controlling the thermodynamic equilibrium of the carboxyl moiety. If the pH is wrong, your peak splits.[1][2] If the aqueous content is too high, your column dewets. This guide moves beyond basic advice to address the specific physicochemical mechanisms driving these failures.
Module 1: Peak Shape Anomalies
Q1: Why do my aromatic acid peaks tail significantly, even on a new column?
Diagnosis: Peak tailing in acidic analytes is rarely due to column voiding (unless the column is physically damaged). It is almost exclusively a secondary interaction or ionization issue.
The Mechanism:
-
Ionization State: If your mobile phase pH is near the pKa of the acid (typically 3.0–5.0), the analyte exists as a dynamic mixture of neutral (protonated) and ionized (deprotonated) species. These two species interact differently with the stationary phase, causing band broadening and tailing.[1][3]
-
Silanol/Metal Interaction: While silanol interactions are notorious for bases, ionized carboxylates (
) can interact with trace metal impurities in the silica matrix or specific active sites, leading to "drag."
The Solution (The "2-Unit Rule"): You must suppress ionization to ensure the analyte is in a single, neutral state.
-
Action: Lower the mobile phase pH to at least 2 units below the pKa of your analyte.
-
Protocol: For an acid with pKa ~4.2 (e.g., Benzoic acid), aim for pH 2.0 – 2.2 .
-
Buffer Choice: Use Phosphate buffer (excellent buffering at pH 2.1) or 0.1% Trifluoroacetic Acid (TFA) for LC-MS applications.
Critical Insight: Do not just "add acid." You must buffer. Simple acidification (e.g., adding drops of acetic acid) often fails to maintain local pH stability inside the pore structure under high pressure.
Q2: My peaks are fronting (shark-fin shape). Is my column overloaded?
Diagnosis: Yes, but likely due to dimerization or solvent mismatch , not just mass overload.
The Mechanism: Aromatic carboxylic acids are prone to forming hydrogen-bonded dimers in non-polar environments.
-
Solvent Mismatch: If you dissolve the sample in 100% Acetonitrile (strong solvent) and inject it into a high-aqueous mobile phase, the analyte precipitates or travels faster than the mobile phase front, stacking up at the column head.
-
Dimerization: At high concentrations, aromatic acids dimerize. The dimer is more hydrophobic and elutes differently than the monomer, distorting the front of the peak.
Troubleshooting Protocol:
-
Diluent Check: Dissolve the sample in the starting mobile phase (e.g., 90% Water / 10% ACN).
-
Injection Volume: Reduce injection volume by 50%. If the peak symmetry improves, it was mass overload/dimerization.
Module 2: Retention Stability & Phase Collapse
Q3: I lost retention completely after leaving the column in 100% aqueous buffer overnight. Why?
Diagnosis: You are experiencing Hydrophobic Collapse (also known as Dewetting).
The Mechanism: Standard C18 chains are highly hydrophobic. When exposed to 100% aqueous mobile phases (often necessary to retain polar acids), the C18 chains "mat down" or self-associate to escape the water. This expels the mobile phase from the pores. When you restart flow, the water cannot re-enter the hydrophobic pores due to surface tension, and the analyte passes through unretained.
Corrective Action (Re-wetting Protocol):
-
Stop the flow.
-
Flush with 100% Acetonitrile or Methanol for 20–30 column volumes. This lowers surface tension and re-wets the pores.
-
Re-equilibrate with the aqueous mobile phase.
Prevention: Switch to a Polar-Embedded column (e.g., Amide-C18) or an "AQ" (Aqueous) designated column. These have hydrophilic groups interspersed among the C18 chains that allow water to penetrate the pores even at 100% aqueous conditions.
Module 3: Selectivity Optimization
Q4: I cannot separate positional isomers (e.g., ortho- vs para- isomers). What can I change?
Diagnosis: Standard C18 columns separate based on hydrophobicity (carbon load). Positional isomers of aromatic acids often have identical hydrophobicity, making C18 ineffective.
The Solution: Leverage Pi-Pi Interactions. Switch to a Phenyl-Hexyl stationary phase.[4]
The Mechanism: Phenyl-Hexyl columns possess electrons in the aromatic ring of the stationary phase. These interact with the pi-electrons of your analyte's aromatic ring.[4][5][6] This interaction is highly sensitive to the position of substituents on the ring (ortho/meta/para), providing selectivity that C18 cannot.
Solvent Criticality:
-
Use Methanol: Methanol allows pi-pi interactions to dominate.
-
Avoid Acetonitrile: Acetonitrile has its own pi-electrons (triple bond) which interfere with the stationary phase/analyte interaction, effectively "muting" the selectivity gain.[4]
Visual Troubleshooting Guides
Figure 1: The Logic of Peak Shape
This decision tree guides you through the physical diagnosis of peak deformities specific to acidic analytes.
Caption: Diagnostic logic tree for isolating the root cause of peak shape anomalies in aromatic carboxylic acid analysis.
Figure 2: The pH Control Mechanism
Understanding why pH 2.0 is the "Golden Rule" for organic acids.
Caption: Impact of mobile phase pH on the ionization state and chromatographic behavior of aromatic carboxylic acids.
Quick Reference Data Tables
Table 1: Buffer Selection Guide for Aromatic Acids
| Buffer System | pH Range | UV Cutoff | Application Notes |
| Phosphate | 2.1 – 3.1 | < 200 nm | Gold Standard for UV. Excellent capacity at pH 2.1. Non-volatile (No LC-MS). |
| Formic Acid (0.1%) | ~ 2.7 | 210 nm | Good for LC-MS. Low buffering capacity compared to phosphate. |
| TFA (0.05 - 0.1%) | ~ 2.0 | 210 nm | Strong ion-pairing agent. Sharpens peaks but suppresses MS ionization. Hard to wash out. |
| Acetate | 3.8 – 5.8 | 210 nm | Avoid for acids with pKa < 4.5 (insufficient suppression). |
Table 2: Column Chemistry Decision Matrix
| Column Type | Mechanism | Best For... | Warning |
| C18 (Standard) | Hydrophobic | General screening, simple acids. | Risk of dewetting in 100% aqueous. |
| C18-AQ / Polar Embedded | Hydrophobic + H-Bonding | High aqueous methods, polar acids. | Slightly different selectivity than Std C18. |
| Phenyl-Hexyl | Pi-Pi Interaction | Isomers , aromatic acids, complex mixtures.[7] | Use Methanol, not ACN, to maximize effect. |
References
-
Dolan, J. W. (2025). Peak Shape Problems. LCGC International.
-
Sigma-Aldrich. (2025). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers.
-
Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns.
-
Chromatography Online. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
-
Agilent Technologies. (2023). Factors Affecting Peak Shape: Column Bonding and Endcapping.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. support.waters.com [support.waters.com]
- 7. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
dealing with reagent incompatibility in multi-step synthesis
dealing with reagent incompatibility in multi-step synthesis
Ticket ID: #SYN-402-XC Topic: Reagent Incompatibility in Multi-Step Synthesis Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the .
You have reached the Tier 3 Support Desk. We understand that in modern drug discovery, the pressure to "telescope" reactions (combining multiple steps into one pot) is immense. However, the laws of thermodynamics and kinetics often disagree with our timelines.
Below is a troubleshooting guide designed to resolve the three most common "crash-to-desktop" errors in organic synthesis: Catalyst Poisoning , Redox Cross-Talk , and Solvent Phase Wars .
Module 1: The "One-Pot" Paradox (Telescoping Strategies)
The Issue: You are attempting to run Step B immediately after Step A, but the reagents from Step A are chemically incompatible with the catalyst or reagents required for Step B.
Root Cause Analysis: Most telescoping failures occur because "inert" byproducts are not actually inert. For example, residual amines from a cross-coupling reaction will instantly deactivate Lewis Acid catalysts used in a subsequent glycosylation or rearrangement step.
Resolution Protocol: The "Quench & Switch" Technique Do not rely on simple evaporation. You must chemically neutralize the interfering species orthogonally—meaning the quencher must not interfere with the next step.
Decision Logic: To Telescope or Not?
Figure 1: Decision matrix for assessing the viability of telescoped synthesis. Note that "Irreversible Inhibition" usually mandates intermediate isolation.
Standard Operating Procedure: Orthogonal Quenching
Scenario: A Pd-catalyzed coupling (containing Et3N) followed by an acid-catalyzed cyclization.
-
Diagnosis: The Et3N will neutralize the acid catalyst of Step 2.
-
Action: Add p-Toluenesulfonic acid (TsOH) monohydrate.
-
Mechanism: TsOH protonates the Et3N to form an ammonium salt. This salt is often inert in non-polar solvents used for acid catalysis, effectively "masking" the base without removal [1].
Module 2: Catalyst Survival Guide (Metal Scavenging)
The Issue: Your multi-step synthesis is failing at Step 3 because residual Palladium (Pd) or Ruthenium (Ru) from Step 1 is performing "rogue catalysis," leading to isomerization or decomposition.
Technical Insight: Traditional methods like activated carbon (Charcoal) are non-specific adsorbents. They will remove your metal, but they will also irreversibly bind 10-20% of your active pharmaceutical ingredient (API). Functionalized Silica is the industry standard for high-yield synthesis.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Active Ligand | Target Metals | Pd Removal Efficiency | API Yield Recovery |
| Activated Carbon | Non-specific pore | All (Non-selective) | 85-95% | 82% (High Loss) |
| SiliaMetS® Thiol | Thiol (-SH) | Pd, Pt, Rh, Ag | >99% | 99% |
| MP-TMT | Trimercaptotriazine | Pd(II), Ru, Rh | >99% | 98% |
| SiliaMetS® DMT | Dimercaptotriazine | Ir, Ru, Pd | 95% | 97% |
Table 1: Comparison of metal scavenging efficiency. Note the significant yield loss associated with activated carbon compared to functionalized silica [2][3].
Protocol: High-Throughput Scavenging
-
Charge: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the residual metal content (usually 0.5 w/w ratio to crude product).
-
Solvent: Ensure the API is fully dissolved. THF or Ethyl Acetate is preferred.
-
Incubate: Stir at 50°C for 4 hours . (Room temperature works but requires 12+ hours).
-
Filter: Pass through a 0.45 µm PTFE frit.
-
Validate: Check filtrate color. A transition from dark/orange to colorless usually indicates <50 ppm Pd.
Module 3: The Phase War (Solvent Incompatibility)
The Issue: Step 1 requires a polar aprotic solvent (DMF/DMSO), but Step 2 requires a non-polar solvent (Toluene/Heptane) or is water-sensitive.
Resolution Protocol: The "Bridge Solvent" Strategy Avoid high-boiling solvents like DMF/DMSO in early steps if possible. They are notoriously difficult to remove without thermal degradation of the intermediate. Instead, switch to 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl Methyl Ether (CPME) .
-
Why? These solvents have unique properties:
-
High Solvency: They dissolve polar compounds like DMF.
-
Low Water Solubility: They allow for easy aqueous workups (unlike THF).
-
Azeotropic Drying: You can distill off water/impurities easily [4].
-
Workflow: The Solvent Swap
Figure 2: Workflow for using 2-MeTHF as a bridge solvent to facilitate aqueous washes without solvent exchange.
Frequently Asked Questions (FAQ)
Q: Can I use Lewis Acids (like BF3·OEt2) if my molecule has a Boc-protected amine? A: Proceed with extreme caution. While Boc is generally stable to base, strong Lewis acids can chelate to the carbamate oxygen, lowering the activation energy for deprotection.
-
Fix: Use a milder Lewis acid like ZnBr2 or ensure the reaction temperature is kept below 0°C. Alternatively, switch to a Cbz group, which is more robust against Lewis acidity.
Q: My Grignard reagent is not initiating in the presence of my aryl halide. Is it an incompatibility? A: It is likely a surface passivation issue, not chemical incompatibility.
-
Fix: Use TurboGrignard (iPrMgCl·LiCl) . The LiCl breaks up the polymeric aggregates of the Grignard, increasing solubility and reactivity, often bypassing the need for aggressive initiation [5].
Q: How do I remove excess oxidant (mCPBA) before adding a sulfide? A: You must quench oxidants to prevent over-oxidation of the next reagent.
-
Fix: Wash the organic layer with 10% Na2SO3 (Sodium Sulfite) or Na2S2O3 (Sodium Thiosulfate) until the starch-iodide paper test is negative. Do not proceed until the oxidant is quantitatively destroyed.
References
-
Bayesian Self-Optimization for Telescoped Continuous Flow Synthesis. National Institutes of Health (PMC). [Link]
-
Metal Scavenger Guide. Sopachem / Biotage. [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals. MDPI. [Link]
- Recent Advances in Magnesium Reagents (TurboGrignard).Sigma-Aldrich (Merck). (Standard industry reference for Knochel-Hauser reagents)
End of Support Ticket. If issues persist, please upload your NMR spectra to the secure portal for Tier 4 analysis.
Reference Data & Comparative Studies
A Comparative Guide to Validating the Anticancer Efficacy of 3-(4-propylphenyl)prop-2-ynoic Acid in A549 Non-Small Cell Lung Cancer Cells
A Comparative Guide to Validating the Anticancer Efficacy of 3-(4-propylphenyl)prop-2-ynoic Acid in A549 Non-Small Cell Lung Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer properties of the novel compound, 3-(4-propylphenyl)prop-2-ynoic acid. Phenylpropiolic acid derivatives have emerged as a class of compounds with potential therapeutic applications, including anticancer activity.[1][2][3] This document outlines a series of robust, self-validating experimental protocols to assess the efficacy of this specific derivative in A549 cells, a widely-used model for non-small cell lung cancer (NSCLC).[4][5]
The performance of 3-(4-propylphenyl)prop-2-ynoic acid will be objectively compared against two well-established chemotherapeutic agents, Cisplatin and Doxorubicin, which are known to induce apoptosis and cell death in A549 cells.[6][7][8] The causality behind experimental choices is explained to ensure technical accuracy and provide field-proven insights.
Foundational Strategy: Experimental Workflow
Our validation strategy is designed to answer a logical progression of questions:
-
Cytotoxicity: Does the compound reduce the viability of A549 cancer cells?
-
Mechanism of Cell Death: If it is cytotoxic, does it induce programmed cell death (apoptosis)?
-
Cell Cycle Perturbation: Does the compound interfere with the normal cell division cycle?
-
Molecular Pathway: Which key proteins involved in apoptosis are affected by the compound?
This systematic approach ensures a thorough and multi-faceted validation of the compound's anticancer potential.
Sources
- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reprocell.com [reprocell.com]
- 6. Chemotherapeutic paclitaxel and cisplatin differentially induce pyroptosis in A549 lung cancer cells via caspase-3/GSDME activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doxorubicin induced apoptosis was potentiated by neferine in human lung adenocarcima, A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Impurity Profiling
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Impurity Profiling
In the landscape of pharmaceutical development and manufacturing, the meticulous identification and quantification of impurities are not merely a regulatory hurdle but a critical assurance of patient safety and product efficacy. Impurity profiling serves as a fingerprint of the manufacturing process, offering insights into the degradation pathways of the active pharmaceutical ingredient (API) and the potential for unwanted by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two titans of separatory science, each wielding a unique set of capabilities for this essential task.
This guide provides a comprehensive comparison of HPLC and GC for impurity profiling, delving into the scientific rationale behind method selection and presenting a robust framework for the cross-validation of these orthogonal techniques. The objective is to equip researchers, scientists, and drug development professionals with the expertise to not only choose the appropriate technique but also to ensure the consistency and reliability of their analytical data through rigorous cross-validation.
HPLC vs. GC: A Tale of Two Phases
The choice between HPLC and GC for impurity profiling is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.
-
High-Performance Liquid Chromatography (HPLC): This technique is the workhorse of the pharmaceutical industry, ideally suited for the analysis of non-volatile, semi-volatile, and thermally labile compounds. The separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. The versatility of HPLC lies in its wide array of stationary phases and mobile phase compositions, allowing for the fine-tuning of selectivity for a vast range of compounds.
-
Gas Chromatography (GC): In contrast, GC is the premier choice for the analysis of volatile and thermally stable compounds. Here, the separation occurs as analytes are partitioned between a gaseous mobile phase (the carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. The high efficiency of capillary GC columns often results in superior resolution for complex mixtures of volatile impurities.
The following table provides a detailed comparison of the two techniques in the context of impurity profiling:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Partitioning of analytes between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analytes | Non-volatile, semi-volatile, and thermally labile compounds (e.g., large molecules, salts, polar compounds). | Volatile and thermally stable compounds (e.g., residual solvents, small organic molecules). |
| Instrumentation | Solvent delivery system, autosampler, column oven, detector (UV, DAD, MS, etc.). | Gas supply, injector, column oven, detector (FID, MS, TCD, etc.). |
| Selectivity | Highly tunable through mobile phase composition (pH, organic modifier) and stationary phase chemistry. | Primarily determined by the stationary phase chemistry and temperature programming. |
| Sensitivity | Generally in the low ng to pg range, depending on the detector. | Can reach low pg to fg levels, especially with sensitive detectors like FID and MS. |
| Common Impurities | Degradation products, process-related impurities, enantiomeric impurities. | Residual solvents, starting materials, volatile by-products. |
| Sample Preparation | Dissolution in a suitable solvent, filtration. Derivatization is sometimes used to enhance detection. | Dissolution in a volatile solvent, headspace sampling, or direct injection. Derivatization may be required for non-volatile analytes. |
| Strengths | Wide applicability, robust, variety of detection methods. | High resolution, high sensitivity for volatile compounds, well-established methods for residual solvents. |
| Limitations | Lower resolution for highly complex volatile samples, potential for solvent-related interferences. | Limited to thermally stable and volatile compounds, derivatization can add complexity and variability. |
The Imperative of Orthogonal Methods and Cross-Validation
While HPLC and GC are powerful in their own right, relying on a single analytical technique can lead to a skewed understanding of a sample's impurity profile. Co-eluting impurities, for instance, may go undetected. This is where the concept of orthogonal methods—analytical techniques that rely on different separation principles—becomes crucial. The combination of HPLC and GC provides a more comprehensive picture, increasing the confidence in the reported purity of a drug substance.
Cross-validation is the formal process of demonstrating that two different analytical procedures provide equivalent results for a given set of samples. This is a critical step when transferring methods between laboratories, introducing a new method, or establishing the equivalency of orthogonal techniques for a more complete impurity profile.
Caption: Workflow for the cross-validation of HPLC and GC methods.
A Step-by-Step Protocol for Cross-Validation
The following protocol outlines a systematic approach to the cross-validation of HPLC and GC methods for impurity profiling, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.
1. Define the Objective and Acceptance Criteria:
-
Objective: Clearly state the purpose of the cross-validation. For example, "To demonstrate the equivalency of HPLC Method A and GC Method B for the quantification of specified and unspecified impurities in Drug Substance X."
-
Acceptance Criteria: Predetermine the acceptable limits for the comparison of results. These criteria should be statistically justified and based on the intended purpose of the methods. Examples include:
-
The difference in the mean percentage of a specific impurity should not exceed a certain value (e.g., ±0.05%).
-
The 95% confidence intervals for the mean results should overlap.
-
A statistical test (e.g., a two-one-sided t-test or TOST) should demonstrate equivalence.
-
2. Select Representative Samples:
-
Choose a minimum of three batches of the drug substance, including one batch with elevated levels of impurities if possible.
-
Prepare stressed samples (e.g., through exposure to acid, base, oxidation, heat, or light) to ensure the methods are capable of detecting potential degradation products.
-
Include a placebo sample to demonstrate specificity and the absence of interference from excipients.
3. Method Validation:
-
Ensure that both the HPLC and GC methods are individually validated according to ICH Q2(R1) guidelines before initiating the cross-validation. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
4. Experimental Execution:
-
Analyze the selected samples in replicate (e.g., n=3) using both the validated HPLC and GC methods.
-
Ensure that the same batches of standards and reagents are used for both analyses to minimize variability.
-
The analyses should be performed by qualified analysts who are proficient in both techniques.
5. Data Analysis and Comparison:
-
Qualitative Comparison: Compare the chromatograms from both methods. Look for the presence and absence of peaks, and compare their retention times (or relative retention times).
-
Quantitative Comparison: For each impurity detected by both methods, calculate the mean, standard deviation, and relative standard deviation of the results.
-
Statistical Analysis: Apply appropriate statistical tests to formally assess the equivalence of the results. The choice of statistical test will depend on the experimental design and the acceptance criteria defined in the protocol.
6. Reporting:
-
Prepare a comprehensive cross-validation report that includes:
-
The objective and acceptance criteria.
-
A detailed description of the samples and methods used.
-
A summary of the results in a tabular format.
-
All raw data, including chromatograms and calculations.
-
Conclusion: A Unified Approach to Impurity Profiling
The strategic implementation of orthogonal analytical techniques like HPLC and GC is a cornerstone of a robust impurity profiling program. While HPLC offers unparalleled versatility for a wide range of pharmaceutical compounds, GC provides exceptional resolving power and sensitivity for volatile impurities. The cross-validation of these methods is not merely a box-checking exercise but a scientific imperative that ensures the accuracy, reliability, and consistency of data. By following a well-defined protocol grounded in regulatory guidelines and sound scientific principles, researchers can confidently build a comprehensive and trustworthy impurity profile, ultimately safeguarding patient health and ensuring product quality.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Propylphenyl)prop-2-ynoic Acid Analogs and Related Phenylpropanoic Scaffolds
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Propylphenyl)prop-2-ynoic Acid Analogs and Related Phenylpropanoic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phenylpropanoic Acid Core and the Promise of the Propynoic Acid Moiety
The 3-phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Modifications to this core, particularly substitutions on the phenyl ring and alterations to the three-carbon side chain, have profound effects on the pharmacological profile of the resulting analogs.
The introduction of a triple bond in the propanoic acid side chain, yielding a 3-phenylprop-2-ynoic acid (phenylpropiolic acid) moiety, imparts conformational rigidity and unique electronic properties. This can lead to altered binding interactions with biological targets, potentially enhancing potency and selectivity. The 4-propylphenyl substitution suggests a focus on exploring a hydrophobic pocket within a target binding site.
This guide will explore the known SAR of cinnamic acid (3-phenylprop-2-enoic acid) and 3-phenylpropanoic acid analogs to build a predictive model for the SAR of the less-explored 3-(4-propylphenyl)prop-2-ynoic acid series. We will delve into the impact of phenyl ring substitutions and modifications of the carboxylic acid function on various biological activities, including anticancer and enzyme inhibitory effects.
Comparative Structure-Activity Relationship Analysis
The biological activity of phenylpropanoic acid derivatives is intricately linked to the nature and position of substituents on the phenyl ring and modifications of the carboxylic acid group.
The Phenyl Ring: A Hub for Modulating Activity
Substituents on the phenyl ring play a crucial role in determining the potency and selectivity of these compounds. Electron-donating and electron-withdrawing groups, as well as their positions (ortho, meta, or para), can significantly influence the electronic distribution of the molecule and its ability to interact with biological targets.
Key Observations from Cinnamic Acid Analogs:
-
Hepatoprotective Activity : Studies on cinnamic acid derivatives have shown that the presence of methoxy groups at the 3- or 4-position of the phenyl ring, or a 3,4-methylenedioxy moiety, are key features for hepatoprotective activity. In contrast, di-substituted hydroxy, methoxy, or acetyl groups tend to decrease activity[1].
-
Antiproliferative Activity : In a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, substitutions on the phenyl ring of the cinnamoyl moiety influenced anticancer activity against leukemia cell lines. The data suggests that the electronic and steric properties of these substituents are critical for potency[2].
-
Antimicrobial Activity : Chlorinated derivatives of 3-phenylpropanoic acid have demonstrated antimicrobial effects, with the position and number of chlorine atoms on the phenyl ring affecting the activity spectrum[3].
Predictive SAR for 3-(4-Propylphenyl)prop-2-ynoic Acid Analogs:
Based on the data from related scaffolds, it is hypothesized that the introduction of small, electron-donating groups, such as methoxy or hydroxyl, at positions ortho or meta to the propyl group could enhance activity by engaging in additional hydrogen bonding or polar interactions within a target's active site. Conversely, bulky substituents may introduce steric hindrance, potentially reducing activity. The exploration of halogen substitutions could also be a fruitful avenue for modulating the electronic properties and bioavailability of the compounds.
The Propanoic Acid Chain: Impact of Saturation and Functionalization
The nature of the three-carbon chain is a critical determinant of biological activity. The presence of a double bond (cinnamic acids) or a triple bond (propiolic acids) introduces conformational rigidity compared to the flexible saturated chain of phenylpropanoic acids.
Key Observations:
-
Enzyme Inhibition : The carboxylic acid moiety is often crucial for binding to the active site of enzymes, frequently acting as a key pharmacophore that interacts with positively charged amino acid residues.
-
Esterification and Amidation : Modification of the carboxylic acid to an ester or an amide can significantly impact the compound's polarity, cell permeability, and metabolic stability, which in turn affects its overall biological activity. For instance, in some series of cinnamic acid derivatives, the ester and amide analogs retain or even exhibit enhanced activity[2].
Predictive SAR for 3-(4-Propylphenyl)prop-2-ynoic Acid Analogs:
The rigid prop-2-ynoic acid chain is expected to orient the phenyl ring and the carboxylic acid in a well-defined spatial arrangement, which could lead to more specific and potent interactions with a target. Esterification or amidation of the carboxylic acid of 3-(4-propylphenyl)prop-2-ynoic acid would be a logical step to explore changes in physicochemical properties and to probe for additional binding interactions.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the biological activities of representative cinnamic acid and phenylpropanoic acid analogs from the literature. This data serves as a valuable reference for predicting the potential activities of novel 3-(4-propylphenyl)prop-2-ynoic acid derivatives.
Table 1: Antiproliferative Activity of 2-{[(2E)-3-Phenylprop-2-enoyl]amino}benzamide Analogs against K562 Leukemia Cells [2]
| Compound | Phenyl Ring Substituents | IC50 (µM) |
| 12a | Unsubstituted | 8.1 |
| 12b | 2-Methyl | >10 |
| 12c | 3-Methyl | 7.2 |
| 12d | 4-Methyl | 6.5 |
| 12k | 3,4-Dimethoxy | 4.8 |
| 17t | 4-Chloro | 0.57 |
| 17u | 4-Bromo | 0.68 |
Table 2: Antimicrobial Activity of Chlorinated 3-Phenylpropanoic Acid Derivatives [3]
| Compound | Phenyl Ring Substituents | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| 1 | 3,5-dichloro-4-hydroxy | 16 | 32 |
| 2 | 3,5-dichloro-4-hydroxy (methyl ester) | 32 | 64 |
| 3 | 3-chloro-4-hydroxy | 32 | 64 |
| 4 | Unsubstituted | >250 | >250 |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of 3-phenylprop-2-ynoic acid analogs, based on established protocols for similar compounds.
General Synthesis of 3-(4-Substituted-phenyl)prop-2-ynoic Acids
This protocol outlines a general method for the synthesis of the title compounds, which can be adapted for various analogs.
Caption: General synthetic workflow for 3-(4-substituted-phenyl)prop-2-ynoic acids.
Methodology:
-
Step 1: Sonogashira Coupling:
-
To a solution of the corresponding 4-substituted-iodobenzene (1.0 eq) in triethylamine, add propargyl alcohol (1.2 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 3-(4-substituted-phenyl)prop-2-yn-1-ol.
-
-
Step 2: Oxidation:
-
Dissolve the 3-(4-substituted-phenyl)prop-2-yn-1-ol (1.0 eq) in acetone and cool to 0 °C.
-
Add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Quench the reaction with isopropanol and filter the mixture through celite.
-
Concentrate the filtrate and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 3-(4-substituted-phenyl)prop-2-ynoic acid.
-
In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.
Caption: Workflow for the in vitro MTT antiproliferative assay.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
While direct experimental data on the structure-activity relationship of 3-(4-propylphenyl)prop-2-ynoic acid analogs is currently scarce, a comparative analysis of structurally related phenylpropenoic and phenylpropanoic acid derivatives provides a solid foundation for predictive SAR. The insights gleaned from these analogs suggest that modifications to the phenyl ring, particularly with small, electronically diverse substituents, and functionalization of the carboxylic acid moiety are promising strategies for optimizing the biological activity of this novel scaffold.
The experimental protocols provided herein offer a clear roadmap for the synthesis and biological evaluation of a library of 3-(4-propylphenyl)prop-2-ynoic acid analogs. Future research should focus on the systematic synthesis of such a library and its screening against a panel of relevant biological targets, such as enzymes implicated in cancer or inflammatory diseases. This will enable the elucidation of a definitive SAR for this compound class and pave the way for the development of novel and potent therapeutic agents.
References
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules.
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Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry.
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Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate.
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Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. PubMed.
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Plant-Derivatives Small Molecules with Antibacterial Activity. MDPI.
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Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. PubMed.
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Trans-3-phenyl-2-propenoic acid (cinnamic acid) derivatives: structure-activity relationship as hepatoprotective agents. PubMed.
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Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC.
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Synthesis and activity of a new series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives as aldose reductase inhibitors. PubMed.
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Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. ResearchGate.
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(PDF) Antimicrobial potential of 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives. ResearchGate.
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Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate.
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Trans-3-phenyl-2-propenoic acid (cinnamic acid) derivatives: structure-activity relationship as hepatoprotective agents. ResearchGate.
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Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.
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Nature-Inspired 1-Phenylpyrrolo[2,1-a]isoquinoline Scaffold for Novel Antiproliferative Agents Circumventing P-Glycoprotein-Dependent Multidrug Resistance. MDPI.
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Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. ResearchGate.
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Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate.
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Recent Advances in Enzyme Inhibition: A Pharmacological Review. ResearchGate.
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Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. PMC.
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- 3. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of SIRT2 and EGFR as Targets for Thiazole Derivatives: A Guide for Drug Discovery Professionals
Comparative Validation of SIRT2 and EGFR as Targets for Thiazole Derivatives: A Guide for Drug Discovery Professionals
<end_of_thought>
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR) as therapeutic targets for novel thiazole derivatives. We will delve into the scientific rationale, comparative experimental methodologies, and critical data interpretation necessary to build a robust preclinical data package.
Introduction: The Rationale for Targeting SIRT2 and EGFR
Both SIRT2 and EGFR are implicated in a range of pathologies, most notably in cancer, making them compelling targets for therapeutic intervention. Thiazole-based compounds have emerged as a promising scaffold for the development of potent and selective inhibitors against these targets.[1][2][3]
SIRT2 , a member of the NAD+-dependent histone deacetylase family, is primarily a cytoplasmic protein, although it can translocate to the nucleus.[4][5] Its dysregulation is linked to cancer, neurodegenerative diseases, and metabolic disorders.[6][7][8] SIRT2's role in tumorigenesis is complex, exhibiting both tumor-promoting and tumor-suppressing functions depending on the cellular context.[9] This duality underscores the importance of rigorous validation studies.
EGFR , a receptor tyrosine kinase, is a critical regulator of cell proliferation, survival, and differentiation.[10] Overexpression, amplification, and mutations of EGFR are common drivers of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[11][12][13] Targeting EGFR with small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies has become a cornerstone of precision oncology.[11][14]
The exploration of thiazole derivatives as dual or selective inhibitors of SIRT2 and EGFR presents an exciting avenue for developing novel therapeutics.[1][15][16] This guide will provide the necessary framework to validate these interactions and guide lead optimization.
Target Validation Workflow: A Multi-faceted Approach
A robust target validation strategy employs a tiered approach, beginning with biochemical assays to confirm direct target engagement and progressing to cell-based and in vivo models to assess physiological relevance and therapeutic potential.
Caption: A streamlined workflow for target validation, progressing from in vitro biochemical assays to in vivo efficacy models.
Phase 1: Biochemical Validation - Confirming Direct Target Engagement
The initial step is to unequivocally demonstrate that the thiazole derivatives directly interact with and modulate the activity of SIRT2 and EGFR.
SIRT2 Biochemical Assays
SIRT2 is an NAD+-dependent deacetylase. Assays are designed to measure the inhibition of this enzymatic activity.
Recommended Assay: Fluorogenic SIRT2 Activity Assay.[17][18]
This is a widely used and commercially available method. The principle involves a fluorogenic substrate containing an acetylated lysine residue. Upon deacetylation by SIRT2, a developing solution cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the SIRT2 activity.
Experimental Protocol: Fluorogenic SIRT2 Activity Assay
-
Reagent Preparation:
-
Reconstitute recombinant human SIRT2 enzyme, fluorogenic substrate, and NAD+ in the provided assay buffer.
-
Prepare a serial dilution of the thiazole derivative test compounds and a known SIRT2 inhibitor (e.g., AGK2) as a positive control.[19]
-
-
Assay Plate Setup:
-
Add assay buffer, NAD+, and the test compound or control to a 96- or 384-well black plate.
-
Initiate the reaction by adding the SIRT2 enzyme.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Development:
-
Stop the enzymatic reaction and initiate fluorescence by adding the developer solution.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Alternative Assay: HPLC-based Assay.[20]
This method directly measures the formation of the deacetylated peptide product and can be used as an orthogonal method to confirm the results from the fluorogenic assay.
EGFR Biochemical Assays
EGFR is a tyrosine kinase. Assays are designed to measure the inhibition of its kinase activity, specifically autophosphorylation or substrate phosphorylation.
Recommended Assay: Radiometric Kinase Assay.[21]
This is considered the gold standard for kinase assays. It utilizes 33P-labeled ATP to measure the transfer of a phosphate group to a peptide or protein substrate.
Experimental Protocol: Radiometric EGFR Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer containing recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and MgCl2.
-
Prepare a serial dilution of the thiazole derivative test compounds and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.[22]
-
-
Assay Plate Setup:
-
Add the reaction buffer, test compound or control, and EGFR enzyme to a 96-well plate.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively to remove unincorporated [γ-33P]ATP.
-
-
Data Acquisition:
-
Measure the amount of 33P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Alternative Assays:
-
AlphaLISA® Human EGF / EGFR Binding Kit: A no-wash, bead-based immunoassay to screen for inhibitors of the EGF-EGFR interaction.[23]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics of inhibitor binding, offering data on association and dissociation rates.[21]
Data Comparison: Biochemical Assays
| Assay Type | Target | Principle | Pros | Cons |
| Fluorogenic Assay | SIRT2 | Enzymatic deacetylation releases a fluorophore.[17] | High-throughput, sensitive. | Prone to interference from fluorescent compounds. |
| HPLC-based Assay | SIRT2 | Direct detection of deacetylated product.[20] | Highly quantitative, orthogonal validation. | Lower throughput. |
| Radiometric Kinase Assay | EGFR | Measures incorporation of 33P-labeled phosphate.[21] | Gold standard, highly sensitive. | Requires handling of radioactive materials. |
| AlphaLISA® Assay | EGFR | Bead-based immunoassay for protein-protein interaction.[23] | Homogeneous, high-throughput. | Indirect measure of kinase inhibition. |
| Surface Plasmon Resonance | Both | Measures binding kinetics in real-time.[21] | Provides detailed kinetic information. | Lower throughput, requires specialized equipment. |
Phase 2: Cellular Validation - Assessing Activity in a Biological Context
Once direct target engagement is confirmed, the next crucial step is to evaluate the activity of the thiazole derivatives in relevant cellular models. This phase aims to confirm that the compounds can penetrate cells, engage their target, and modulate downstream signaling pathways.
SIRT2 Cell-Based Assays
A key substrate of SIRT2 in the cytoplasm is α-tubulin.[5] Therefore, a common method to assess cellular SIRT2 inhibition is to measure the acetylation status of α-tubulin.
Recommended Assay: Western Blot for Acetylated α-tubulin.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line with known SIRT2 expression).
-
Treat the cells with varying concentrations of the thiazole derivatives for a specified time. Include a vehicle control and a positive control (known SIRT2 inhibitor).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and then probe with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
EGFR Cell-Based Assays
EGFR activation leads to the phosphorylation of downstream signaling proteins, such as ERK and AKT.[12][24] Cellular assays for EGFR inhibitors focus on measuring the inhibition of this signaling cascade.
Recommended Assay: Cellular Phosphorylation Assay (Western Blot or ELISA).[21]
Experimental Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Use a cancer cell line that overexpresses EGFR (e.g., A431) or harbors an activating EGFR mutation (e.g., HCC827).[21]
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with the thiazole derivatives for a specified time.
-
Stimulate the cells with EGF to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the protein concentration.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Probe the membrane with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
-
Detection and Analysis:
-
Visualize and quantify the bands, normalizing the phosphorylated protein signal to the respective total protein signal.
-
Alternative Cellular Assays:
-
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®): Measure the effect of the inhibitors on the proliferation of cancer cell lines dependent on EGFR signaling.[21]
-
Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) under the control of a promoter responsive to EGFR signaling.[25]
Caption: A simplified representation of the EGFR signaling cascade, a key pathway in cell proliferation and survival.[12][26]
Phase 3: In Vivo Validation - Demonstrating Therapeutic Potential
The final and most critical phase of target validation is to assess the efficacy of the lead thiazole derivatives in preclinical animal models.
SIRT2 In Vivo Models
Given the dual role of SIRT2 in cancer, the choice of an appropriate in vivo model is crucial.
Recommended Model: Xenograft Mouse Model.[27][28]
This involves the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice.
Experimental Protocol: Xenograft Study
-
Model Establishment:
-
Implant a human cancer cell line with demonstrated dependence on SIRT2 signaling into immunodeficient mice (e.g., nude or SCID mice).
-
-
Compound Formulation and Dosing:
-
Formulate the thiazole derivative for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).
-
Determine the maximum tolerated dose (MTD) in a preliminary study.
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer the compound at a predetermined dose and schedule.
-
Monitor tumor growth by caliper measurements and animal body weight regularly.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for target engagement (e.g., by measuring acetylated α-tubulin levels) and other pharmacodynamic markers.
-
Alternative Model: Genetically Engineered Mouse Models (GEMMs).[27][28]
These models, where tumors arise spontaneously in immunocompetent mice, can provide a more physiologically relevant context.
EGFR In Vivo Models
Xenograft models are also the standard for evaluating EGFR inhibitors.
Recommended Model: NSCLC Xenograft Model.[29][30]
Experimental Protocol: NSCLC Xenograft Study
-
Model Establishment:
-
Use an NSCLC cell line with a known EGFR mutation (e.g., HCC827 with an exon 19 deletion) to establish subcutaneous xenografts in nude mice.[30]
-
-
Compound Administration and Monitoring:
-
Follow a similar protocol as described for the SIRT2 xenograft study, using an established EGFR inhibitor as a positive control.
-
-
Endpoint Analysis:
-
In addition to tumor growth inhibition, assess the phosphorylation status of EGFR and downstream signaling proteins in the excised tumors.
-
Alternative Model: C. elegans Model System.[22]
For high-throughput in vivo screening, transgenic C. elegans expressing human EGFR variants can be utilized.
Data Comparison: In Vivo Models
| Model Type | Pros | Cons |
| Xenograft Models | Well-established, reproducible, allows for testing of human cancer cells.[27][30] | Lacks a fully intact immune system. |
| Genetically Engineered Mouse Models (GEMMs) | Tumors arise in a native microenvironment with an intact immune system.[27] | More time-consuming and expensive to develop. |
| C. elegans Model | High-throughput, rapid screening.[22] | Limited translational relevance to mammals. |
Conclusion
The validation of SIRT2 and EGFR as targets for thiazole derivatives requires a systematic and multi-pronged approach. By combining robust biochemical, cellular, and in vivo experimental data, researchers can build a compelling case for the therapeutic potential of their compounds. This guide provides a foundational framework for designing and executing these critical validation studies, ultimately paving the way for the development of novel and effective therapies.
References
-
Reaction Biology. EGFR Assays & Drug Discovery Services. [Link]
-
Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. [Link]
-
Kim, J., Choi, Y. M., Kim, H., & Lee, J. (2015). An in vivo C. elegans model system for screening EGFR-inhibiting anti-cancer drugs. PLoS One, 10(8), e0135123. [Link]
-
ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
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